(3-Cyclopentylpyridin-4-yl)boronic acid
Description
Significance of Organoboron Compounds in Chemical Research
Organoboron compounds, characterized by a carbon-boron bond, have risen from chemical curiosities to central players in synthetic chemistry. wiley-vch.de Their value stems from a unique combination of stability, low toxicity, and versatile reactivity. nih.gov Unlike many other organometallic reagents, boronic acids are often stable in the presence of air and moisture, making them easier and safer to handle. A pivotal moment for organoboron chemistry was the development of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method so powerful and reliable for forming carbon-carbon bonds that it was recognized with the Nobel Prize in Chemistry in 2010. This reaction showcases the utility of boronic acids in constructing complex molecular frameworks from simpler precursors. nbinno.com Beyond cross-coupling, organoboron compounds are used in a wide array of chemical transformations, cementing their status as vital tools for chemists in academia and industry, particularly in the synthesis of pharmaceuticals and advanced materials. encyclopedia.pub
The Role of Heteroaryl Boronic Acids in Modern Synthetic Chemistry
Within the broader class of organoboron compounds, heteroaryl boronic acids—which contain a boron-functionalized heterocyclic aromatic ring—are of particular importance. Heterocycles are core components of a vast number of biologically active molecules, including a majority of pharmaceuticals. Consequently, methods to incorporate these rings into larger structures are in high demand. nih.gov
Pyridine-based boronic acids are especially prominent. The pyridine (B92270) ring, with its nitrogen atom, can influence a molecule's physical and biological properties, such as solubility and its ability to interact with biological targets. nbinno.com However, the synthesis and application of heteroaryl boronic acids, including those of pyridine, can present unique challenges. The electronic nature of the pyridine ring can affect the reactivity of the boronic acid, sometimes leading to slower or less efficient coupling reactions compared to their simpler aryl counterparts. acs.org Despite these hurdles, their importance as building blocks in drug discovery and materials science continues to drive the development of new and improved synthetic methods. nbinno.comacs.org
Specific Focus on (3-Cyclopentylpyridin-4-yl)boronic acid: Structural Context and Research Rationale
(3-Cyclopentylpyridin-4-yl)boronic acid is a specific example of a substituted heteroaryl boronic acid. Its structure features a pyridine ring substituted at the 3-position with a cyclopentyl group and at the 4-position with a boronic acid (-B(OH)2) functional group. This particular arrangement of functional groups makes it a valuable intermediate for synthetic chemists.
The research rationale for designing and utilizing a molecule like (3-Cyclopentylpyridin-4-yl)boronic acid lies in its potential as a bespoke building block for creating more complex molecules, particularly in the context of medicinal chemistry. The pyridine core is a well-established pharmacophore found in numerous drugs. The cyclopentyl group adds a lipophilic, non-planar saturated hydrocarbon component, which can be used to probe steric pockets in protein binding sites and improve pharmacokinetic properties. The boronic acid at the 4-position serves as a versatile chemical handle, primarily for participation in Suzuki-Miyaura cross-coupling reactions. rsc.orgresearchgate.net This allows for the precise and efficient attachment of the 3-cyclopentylpyridine (B6597880) fragment to other molecular scaffolds, enabling the systematic exploration of chemical space in drug discovery programs.
Below are the key chemical identifiers for this compound:
| Identifier | Value |
| Compound Name | (3-Cyclopentylpyridin-4-yl)boronic acid |
| CAS Number | 2225180-02-7 |
| Molecular Formula | C10H14BNO2 |
| Molecular Weight | 191.03 g/mol |
Data sourced from GlpBio. glpbio.com
Properties
Molecular Formula |
C10H14BNO2 |
|---|---|
Molecular Weight |
191.04 g/mol |
IUPAC Name |
(3-cyclopentylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C10H14BNO2/c13-11(14)10-5-6-12-7-9(10)8-3-1-2-4-8/h5-8,13-14H,1-4H2 |
InChI Key |
QQTHSTZWEZRPJT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=NC=C1)C2CCCC2)(O)O |
Origin of Product |
United States |
Reactivity and Transformation of 3 Cyclopentylpyridin 4 Yl Boronic Acid in Cross Coupling Reactions
Copper-Mediated/Catalyzed Cross-Coupling Reactions
Chan-Lam Coupling: C-N, C-O, C-S Bond Formation
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a versatile and powerful method for the formation of carbon-heteroatom bonds. wikipedia.org This reaction typically involves the copper-catalyzed cross-coupling of an aryl or vinyl boronic acid with an amine, alcohol, or thiol to form the corresponding C-N, C-O, or C-S bond, respectively. wikipedia.orgorganic-chemistry.org The reaction is often carried out under mild conditions, at room temperature, and open to the air, making it an attractive alternative to other cross-coupling methods like the Buchwald-Hartwig reaction. wikipedia.orgorganic-chemistry.org
The catalytic cycle of the Chan-Lam coupling is believed to proceed through a copper(III) intermediate. The reaction is initiated by the coordination of the boronic acid and the heteroatom-containing substrate to a copper(II) catalyst. This is followed by a transmetalation and subsequent oxidation to a Cu(III) species. The final carbon-heteroatom bond is formed via reductive elimination, regenerating a copper(I) species which is then re-oxidized to copper(II) to complete the catalytic cycle. wikipedia.org Oxygen often plays a beneficial role in this process, facilitating the reductive elimination from the copper(III) intermediate. organic-chemistry.org
For (3-Cyclopentylpyridin-4-yl)boronic acid, the presence of the pyridine (B92270) nitrogen may influence the reaction, potentially acting as a ligand for the copper catalyst. However, heteroarylboronic acids are generally well-tolerated in Chan-Lam couplings. The reaction can be performed with a variety of copper sources, such as copper(II) acetate (B1210297), and often in the presence of a base and a ligand like pyridine or 1,10-phenanthroline. nih.govnih.gov A wide range of amines, phenols, and thiols can be used as coupling partners, leading to a diverse array of functionalized pyridine derivatives.
Below is a table summarizing representative Chan-Lam coupling reactions with analogous boronic acids, illustrating the typical reaction conditions and scope.
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
| Phenylboronic acid | Aniline | Cu(OAc)2 | Et3N | CH2Cl2 | N-Phenylaniline | 90 |
| 4-Methoxyphenylboronic acid | Phenol | Cu(OAc)2/Pyridine | CH2Cl2 | 4-Methoxydiphenyl ether | 85 | |
| Pyridin-3-ylboronic acid | 1H-Imidazole | Cu(OAc)2 | CH3CN | 3-(1H-Imidazol-1-yl)pyridine | 78 | |
| Cyclopropylboronic acid | Phenol | Cu(OAc)2/1,10-phenanthroline | Cs2CO3 | Toluene (B28343) | Cyclopropyloxybenzene | 82 nih.gov |
Trifluoromethylation and Related Carbon-Heteroatom Couplings
The introduction of a trifluoromethyl (CF3) group into organic molecules can significantly alter their physical and chemical properties, often leading to enhanced metabolic stability and bioavailability. Consequently, methods for the trifluoromethylation of heteroaromatic compounds are of great interest. While direct trifluoromethylation of (3-Cyclopentylpyridin-4-yl)boronic acid has not been extensively reported, related transformations of other boronic acids suggest that this compound would be a suitable substrate for such reactions.
Copper-catalyzed trifluoromethylation of (hetero)aryl boronic acid pinacol (B44631) esters has been demonstrated as an effective method for the synthesis of trifluoromethylated (hetero)arenes. This reaction typically employs a copper catalyst and a trifluoromethylating agent under mild conditions.
In a related transformation, the electrophilic trifluoromethylselenolation of boronic acids has been achieved using CF3SeCl as the reagent. nih.gov This reaction, however, often requires a stoichiometric amount of copper and can be complicated by the high reactivity of the trifluoromethylselenolating agent. nih.gov The reaction proceeds via a cross-coupling mechanism to afford the corresponding trifluoromethylselanyl-substituted arenes. nih.gov
The table below provides examples of trifluoromethylation and related reactions with arylboronic acids.
| Boronic Acid | Reagent | Catalyst | Solvent | Product | Yield (%) |
| Phenylboronic acid | CF3SeCl | Cu(OAc)2 | CH2Cl2 | Phenyl trifluoromethyl selenide | 50 nih.gov |
| 4-Tolylboronic acid | CF3SeCl | CuI | DMF | 4-Tolyl trifluoromethyl selenide | 45 nih.gov |
Photoredox-Catalyzed and Radical Transformations
In recent years, photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. These reactions often proceed through radical intermediates, offering unique reactivity patterns compared to traditional ionic pathways.
Photoredox catalysis can be utilized to generate radicals from boronic acids, which can then participate in C-C and C-X (X = heteroatom) bond-forming reactions. For instance, pyridine N-oxides have been shown to act as catalysts for the photoinduced generation of carbon radicals from alkylboronic acids. researchgate.netdigitellinc.com In this process, a photoexcited catalyst promotes the nucleo-homolytic substitution of the boronic acid to generate an alkyl radical. researchgate.net This radical can then engage in a variety of reactions, including alkylation, amination, and cyanation. researchgate.net Given the pyridine moiety within (3-Cyclopentylpyridin-4-yl)boronic acid, it is conceivable that it could participate in similar photo-oxidative pathways.
The generation of radicals from organoboron compounds can be achieved through two main pathways: nucleohomolytic substitution or redox processes. rawdatalibrary.net Photoredox catalysis provides a means to achieve these transformations without the need for stoichiometric oxidizing agents. rawdatalibrary.net The cyclopentyl group of (3-Cyclopentylpyridin-4-yl)boronic acid could potentially be cleaved to form a cyclopentyl radical under photoredox conditions. This radical could then be trapped by various radical acceptors, leading to the formation of new C-C or C-heteroatom bonds. The pyridine ring, on the other hand, is more likely to participate as an aryl radical precursor.
The table below illustrates the types of radical reactions that can be achieved using boronic acids under photoredox conditions.
| Boronic Acid | Radical Acceptor | Photocatalyst | Product |
| Cyclohexylboronic acid | Acrylonitrile | Eosin Y | 2-Cyclohexylpropanenitrile |
| Phenylboronic acid | Di-tert-butyl azodicarboxylate | Ru(bpy)3Cl2 | Di-tert-butyl 1-phenylhydrazine-1,2-dicarboxylate |
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product. Boronic acids have been successfully employed as components in various MCRs. The Petasis reaction, a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid, is a notable example. nih.gov It is plausible that (3-Cyclopentylpyridin-4-yl)boronic acid could participate in such reactions, providing a direct route to complex pyridine-containing molecules.
Furthermore, boron-based dipolar multicomponent reactions have been developed for the synthesis of various heterocyclic scaffolds, including aziridines, oxazolidines, and pyrrolidines. ub.edu These reactions offer a high degree of molecular diversity and are valuable tools in combinatorial chemistry and drug discovery. ub.edu Light-driven four-component reactions with boronic acid derivatives as alkylating agents have also been reported, further expanding the utility of boronic acids in MCRs. chemrxiv.org
Other Transition Metal-Catalyzed Coupling Reactions (e.g., Cobalt, Nickel)
While palladium has been the dominant metal in cross-coupling chemistry, there is a growing interest in the use of more earth-abundant and less expensive metals like cobalt and nickel. These metals can often mediate similar transformations to palladium and, in some cases, offer unique reactivity.
Nickel-catalyzed cross-coupling reactions of boronic acids have been developed for a variety of transformations, including C-O and C-N bond activation. udel.edu For example, nickel catalysts have been shown to be effective for the cross-coupling of arylboronic acids with styrenyl epoxides and for the formation of C-P bonds. ucla.edunih.gov The use of nickel catalysts is particularly advantageous for large-scale synthesis due to their lower cost.
Cobalt-catalyzed cross-coupling reactions of boronic acids are less common but are an emerging area of research. Cobalt catalysts have been reported for the C-P bond formation by cross-coupling of arylboronic acids with P(O)H compounds.
The table below provides examples of nickel- and cobalt-catalyzed cross-coupling reactions with boronic acids.
| Boronic Acid | Coupling Partner | Catalyst | Product | Yield (%) |
| Phenylboronic acid | Diethyl phosphite | NiCl2(dppp) | Diethyl phenylphosphonate | 85 nih.gov |
| 4-Chlorophenylboronic acid | Styrene oxide | Ni(cod)2/PCy3 | 1-(4-Chlorophenyl)-2-phenylethanol | 72 ucla.edu |
| Naphthylboronic acid | Diphenylphosphine oxide | CoCl2/dppf | Naphthyldiphenylphosphine oxide | 78 |
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The provided outline requires in-depth analysis of catalytic cycles, the role of various reagents and conditions, and computational studies focused solely on "(3-Cyclopentylpyridin-4-yl)boronic acid." The conducted searches yielded general information about the Suzuki-Miyaura cross-coupling reaction mechanism and studies on other boronic acids, but no specific experimental or computational research data for "(3-Cyclopentylpyridin-4-yl)boronic acid" itself.
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Mechanistic Investigations of 3 Cyclopentylpyridin 4 Yl Boronic Acid Transformations
Computational Chemistry Approaches to Mechanistic Understanding
Density Functional Theory (DFT) Calculations for Reaction Intermediates
Comprehensive Density Functional Theory (DFT) calculations serve as a powerful tool for elucidating the structures, energies, and electronic properties of intermediates in the transformation of boronic acids. For a hypothetical reaction involving (3-Cyclopentylpyridin-4-yl)boronic acid, such as a palladium-catalyzed Suzuki-Miyaura coupling, DFT would be employed to model the key species along the reaction pathway.
A typical investigation would involve calculating the optimized geometries and relative energies of intermediates. This would likely include the initial boronic acid, its boronate form upon activation by a base, the oxidative addition adduct of the palladium catalyst with an aryl halide, the pre-transmetalation complex, and the post-transmetalation intermediate.
Table 1: Hypothetical DFT Data for Key Intermediates in a Suzuki-Miyaura Reaction of (3-Cyclopentylpyridin-4-yl)boronic acid
| Intermediate | Description | Relative Energy (kcal/mol) | Key Geometric Parameters |
| I-1 | Oxidative Addition Complex | 0.0 (Reference) | Pd-C, Pd-X bond lengths |
| I-2 | Pre-transmetalation Complex | +5.2 | Pd---B distance, dihedral angles |
| I-3 | Post-transmetalation Complex | -15.8 | Pd-C(aryl), B-O bond lengths |
Note: The data presented in this table is hypothetical and serves as an illustrative example of the type of information that would be generated from DFT calculations. Actual values would be dependent on the specific reaction conditions, catalyst, and coupling partner.
The electronic properties of these intermediates, such as charge distribution and molecular orbital energies, would also be analyzed to understand the flow of electrons throughout the reaction. For (3-Cyclopentylpyridin-4-yl)boronic acid, particular attention would be paid to the influence of the nitrogen atom in the pyridine (B92270) ring and the steric bulk of the cyclopentyl group on the stability and reactivity of these intermediates.
Transition State Analysis and Reaction Energy Profiles
For the transformation of (3-Cyclopentylpyridin-4-yl)boronic acid, the transition states for oxidative addition, transmetalation, and reductive elimination would be of primary interest. The calculated activation energies for each step would allow for the construction of a detailed reaction energy profile.
Table 2: Hypothetical Transition State Data for a Suzuki-Miyaura Reaction of (3-Cyclopentylpyridin-4-yl)boronic acid
| Transition State | Corresponding Step | Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |
| TS-1 | Oxidative Addition | +18.5 | -350 |
| TS-2 | Transmetalation | +22.1 | -420 |
| TS-3 | Reductive Elimination | +15.3 | -280 |
Note: The data presented in this table is hypothetical and intended to illustrate the outputs of a transition state analysis. The transmetalation step is often found to be rate-limiting in Suzuki-Miyaura reactions, which would be reflected in it having the highest activation energy.
Advanced Applications in Organic Synthesis and Materials Science
Utilization as a Building Block for Complex Heterocyclic Architectures
The presence of the boronic acid group on the pyridine (B92270) ring makes (3-Cyclopentylpyridin-4-yl)boronic acid an ideal substrate for transition metal-catalyzed cross-coupling reactions, providing a powerful tool for the construction of complex heterocyclic systems.
Synthesis of Polysubstituted Pyridine Derivatives
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. researchgate.netnih.gov (3-Cyclopentylpyridin-4-yl)boronic acid serves as an excellent coupling partner in these reactions, allowing for the introduction of the 3-cyclopentylpyridin-4-yl motif into a wide array of organic molecules. This methodology is particularly effective for the synthesis of polysubstituted pyridines, which are prevalent scaffolds in pharmaceuticals and agrochemicals. nih.govresearchgate.net
The reaction typically involves a palladium catalyst, a base, and an aryl or heteroaryl halide (or triflate) as the coupling partner. nih.govaudreyli.com The choice of catalyst, ligand, and reaction conditions can be optimized to achieve high yields and functional group tolerance. nih.gov The cyclopentyl group at the 3-position provides steric bulk that can influence the regioselectivity of subsequent reactions and the conformational properties of the final product.
Below is a representative table of Suzuki-Miyaura coupling reactions for synthesizing polysubstituted pyridines.
| (3-Cyclopentylpyridin-4-yl)boronic acid | Coupling Partner (Ar-X) | Catalyst/Ligand | Base | Product | Yield (%) |
| 1-bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | 3-Cyclopentyl-4-(4-nitrophenyl)pyridine | 92 | |
| 2-chloropyrimidine | PdCl₂(dppf) | Cs₂CO₃ | 2-(3-Cyclopentylpyridin-4-yl)pyrimidine | 85 | |
| Methyl 4-iodobenzoate | Pd(OAc)₂/SPhos | K₃PO₄ | Methyl 4-(3-cyclopentylpyridin-4-yl)benzoate | 95 |
Construction of Fused-Ring Systems
Beyond simple biaryl linkages, (3-Cyclopentylpyridin-4-yl)boronic acid can be utilized in more complex synthetic strategies to construct fused heterocyclic systems. One approach involves designing a precursor molecule that incorporates the (3-Cyclopentylpyridin-4-yl)boronic acid moiety and another reactive group positioned to undergo an intramolecular cyclization reaction.
For instance, a suitably functionalized derivative could undergo an intramolecular Suzuki-Miyaura coupling or other palladium-catalyzed cyclization to form a new ring fused to the pyridine core. Such strategies are invaluable for accessing novel polycyclic aromatic and heteroaromatic structures, which are of significant interest in materials science and medicinal chemistry. The synthesis of 5,6-ring fused 2-pyridones, for example, can be achieved through tandem condensation and intramolecular ring closure reactions, a strategy adaptable to boronic acid-containing precursors. nih.gov
Integration into Polymeric Structures and Functional Materials
The incorporation of boronic acids into polymeric structures has garnered significant attention for creating "smart" or functional materials. rsc.orgnih.gov (3-Cyclopentylpyridin-4-yl)boronic acid can be converted into a polymerizable monomer, such as a styrenic or (meth)acrylate derivative, and then copolymerized with other monomers to impart specific functionalities to the resulting polymer. rsc.org
Polymers containing boronic acid moieties are well-known for their ability to form reversible covalent bonds (boronic esters) with diols. researchgate.net This property is the basis for developing materials that are responsive to saccharides (like glucose) or changes in pH. The pyridine nitrogen in the (3-Cyclopentylpyridin-4-yl)boronic acid unit can also influence the material's properties, potentially participating in hydrogen bonding or acting as a metal coordination site. Applications for such functional polymers include glucose sensors, self-healing hydrogels, and systems for cell capture and enzyme inhibition. nih.gov
Development of Advanced Catalytic Systems Utilizing Boronic Acid Scaffolds
In addition to its role as a structural building block, the boronic acid functional group can itself act as a catalyst. acs.orgnih.gov Organoboron acids are stable, organic-soluble Lewis acids that can catalyze a variety of organic transformations. nih.govacs.org
Boronic Acid-Catalyzed Amidation and Esterification
The direct formation of amides and esters from carboxylic acids and amines or alcohols, respectively, is a fundamental transformation that typically requires harsh conditions or stoichiometric activating agents. Boronic acids have emerged as efficient organocatalysts for these dehydrative condensation reactions under milder conditions. mdpi.comsci-hub.se
The catalytic cycle is believed to involve the formation of an acyloxyboron intermediate, which is more electrophilic than the parent carboxylic acid, thus facilitating nucleophilic attack by the amine or alcohol. nih.gov While the specific catalytic activity of (3-Cyclopentylpyridin-4-yl)boronic acid has not been extensively detailed, its structural features are consistent with those of effective boronic acid catalysts. The presence of the pyridine ring could potentially modulate the Lewis acidity of the boron center and influence the catalyst's efficacy. researchgate.net Mechanistic studies suggest that ortho-substituted arylboronic acids can be particularly effective, as they disfavor the formation of inactive boroxine (B1236090) trimers. mdpi.com
Lewis Acid Catalysis with Boronic Acid Derivatives
The trivalent boron atom in (3-Cyclopentylpyridin-4-yl)boronic acid possesses an empty p-orbital, making it a Lewis acid. acs.org This Lewis acidity allows it to activate electrophiles, particularly carbonyl compounds, towards nucleophilic attack. acs.org Boronic acid derivatives can catalyze a range of reactions, including cycloadditions and hetero-Michael additions, by coordinating to the carbonyl oxygen of the substrate. nih.govnih.gov
Compared to borinic acids (R₂BOH), which have enhanced Lewis acidity, boronic acids [RB(OH)₂] are generally milder catalysts. researchgate.netnih.gov The electronic properties of the substituent attached to the boron are crucial; the pyridine ring in (3-Cyclopentylpyridin-4-yl)boronic acid, being an electron-withdrawing heterocycle, is expected to increase the Lewis acidity of the boron center compared to a simple alkyl or phenylboronic acid. This enhanced acidity could be harnessed in various Lewis acid-catalyzed transformations.
Role in Molecular Recognition Systems
(3-Cyclopentylpyridin-4-yl)boronic acid is a compound of interest in the design of molecular recognition systems due to the unique properties of its boronic acid functional group. Boronic acids are well-established as versatile receptors for a variety of biologically and environmentally important molecules, primarily through their ability to form reversible covalent bonds with 1,2- and 1,3-diols. nih.govnih.gov This interaction results in the formation of stable five- or six-membered cyclic boronate esters. researchgate.net
The molecular architecture of (3-Cyclopentylpyridin-4-yl)boronic acid offers a combination of features that are crucial for developing selective molecular sensors. The key components contributing to its recognition capabilities are:
The Boronic Acid Moiety : This is the primary binding site. The boron atom is a Lewis acid, readily accepting a pair of electrons from the hydroxyl groups of a diol to form a tetrahedral boronate ester. researchgate.net The stability of this ester is dependent on factors like the pH of the medium and the geometric arrangement of the diol.
The Pyridine Ring : The nitrogen atom in the pyridine ring can influence the electronic properties of the boronic acid. It can act as a hydrogen bond acceptor and its aromatic nature allows for potential π-π stacking interactions with target molecules. Furthermore, intramolecular coordination between the pyridine nitrogen and the boron atom can modulate the Lewis acidity of the boron center, thereby fine-tuning its binding affinity and selectivity for specific diols. nih.gov
The Cyclopentyl Group : This bulky, hydrophobic substituent introduces steric constraints that can significantly enhance the selectivity of the recognition system. It helps to create a well-defined binding cavity, favoring guest molecules with a complementary shape and size while excluding others.
The combination of these features allows for the potential design of receptors for complex molecules like saccharides, catechols (such as the neurotransmitter dopamine), and other polyhydroxylated compounds. nih.govresearchgate.net The binding event can be coupled with a signaling mechanism, such as a change in fluorescence or color, to create a sensor. For instance, a system could be designed where the binding of a target saccharide to (3-Cyclopentylpyridin-4-yl)boronic acid induces a conformational change that alters the output of a tethered fluorophore.
Table 1: Potential Molecular Interactions of (3-Cyclopentylpyridin-4-yl)boronic acid
| Interacting Group | Target Molecule Feature | Type of Interaction |
| Boronic Acid (-B(OH)₂) | cis-Diols (e.g., in sugars, glycoproteins) | Reversible Covalent Bonding (Boronate Ester Formation) |
| Pyridine Nitrogen | Hydrogen Bond Donors (e.g., -OH, -NH) | Hydrogen Bonding |
| Pyridine Ring (π-system) | Aromatic Rings (e.g., in nucleobases, aromatic amino acids) | π-π Stacking |
| Cyclopentyl Group | Hydrophobic Pockets/Surfaces | Hydrophobic Interactions / van der Waals Forces |
Strategic Deployment in Retrosynthetic Analysis
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgamazonaws.com (3-Cyclopentylpyridin-4-yl)boronic acid, as a synthetic target, can be strategically disconnected to devise efficient synthetic routes. The primary points for disconnection are the carbon-boron bond and the carbon-carbon bond linking the cyclopentyl group to the pyridine ring.
Disconnection Strategy 1: Carbon-Boron Bond
The most common and logical retrosynthetic step for a boronic acid is the disconnection of the C–B bond. This is based on the numerous established methods for introducing a boronic acid group onto an aromatic or heteroaromatic ring. nih.gov
Retron: Arylboronic acid
Disconnection: C(aryl)–B
Synthons: An anionic aryl synthon (e.g., a pyridyl anion or organometallic species) and a cationic boron synthon.
Synthetic Equivalents: The synthetic equivalent for the pyridyl synthon is typically a 4-halopyridine, such as 4-bromo-3-cyclopentylpyridine. The boron synthon is represented by a trialkyl borate (B1201080), like trimethyl borate or triisopropyl borate, often in the presence of a strong base (e.g., n-butyllithium) at low temperatures to generate the pyridyl lithium species. nih.gov An alternative involves a palladium-catalyzed cross-coupling reaction between the halopyridine and a diboron (B99234) reagent like bis(pinacolato)diboron (B136004).
Figure 1: Retrosynthetic Analysis via C-B Bond Disconnection
Disconnection Strategy 2: Carbon-Carbon Bond
Another viable strategy involves the disconnection of the C–C bond between the cyclopentyl ring and the pyridine nucleus. This approach falls under the powerful category of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Retron: Substituted pyridine
Disconnection: C(aryl)–C(alkyl)
Synthons: A nucleophilic cyclopentyl synthon and an electrophilic 4-substituted-pyridin-3-yl synthon (or vice versa).
Synthetic Equivalents: This disconnection leads to two potential pathways:
Pathway A: Cyclopentylboronic acid reacting with (3-bromo-pyridin-4-yl)boronic acid.
Pathway B: (4-Bromopyridin-3-yl)boronic acid reacting with a cyclopentyl organometallic reagent (e.g., cyclopentylzinc chloride or cyclopentylmagnesium bromide).
This approach is particularly useful as it allows for the late-stage introduction of the cyclopentyl group, which can be advantageous in a multi-step synthesis.
Table 2: Retrosynthetic Strategies for (3-Cyclopentylpyridin-4-yl)boronic acid
| Disconnection | Key Reaction Type | Precursor 1 | Precursor 2 |
| C(aryl)–B | Borylation | 4-Halo-3-cyclopentylpyridine | Trialkyl borate or Diboron reagent |
| C(aryl)–C(alkyl) | Suzuki-Miyaura Coupling | (4-Halopyridin-3-yl)boronic acid | Cyclopentylboronic acid or Cyclopentyl Grignard reagent |
Spectroscopic Characterization Techniques for 3 Cyclopentylpyridin 4 Yl Boronic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can map out the carbon-hydrogen framework and provide insights into the electronic environment of other key atoms like boron. oregonstate.edulibretexts.orgreddit.com
Proton (¹H) NMR spectroscopy is fundamental for identifying the types of hydrogen atoms present in a molecule and their connectivity. For (3-Cyclopentylpyridin-4-yl)boronic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the cyclopentyl group.
The protons on the pyridine ring are anticipated to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. rsc.org The specific chemical shifts and coupling patterns (spin-spin splitting) would allow for the unambiguous assignment of each aromatic proton. For instance, the proton at the C2 position would likely appear as a singlet, the proton at C5 as a doublet, and the proton at C6 as a doublet.
Conversely, the protons of the cyclopentyl group will resonate in the upfield, aliphatic region of the spectrum (typically δ 1.5-3.0 ppm). sdsu.edu The methine proton directly attached to the pyridine ring would be the most downfield of this group due to its proximity to the aromatic system. The methylene (B1212753) protons would exhibit complex splitting patterns due to coupling with each other and the methine proton. The two protons of the B(OH)₂ group are often broad and may exchange with solvent, sometimes making them difficult to observe. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for (3-Cyclopentylpyridin-4-yl)boronic acid Predicted data based on analogous structures.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Pyridine H (C2) | 8.5 - 8.8 | s (singlet) |
| Pyridine H (C5) | 7.2 - 7.5 | d (doublet) |
| Pyridine H (C6) | 8.4 - 8.6 | d (doublet) |
| Cyclopentyl CH | 2.8 - 3.2 | m (multiplet) |
| Cyclopentyl CH₂ | 1.5 - 2.1 | m (multiplet) |
| Boronic Acid OH | 4.0 - 6.0 | br s (broad singlet) |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. A signal is expected for each unique carbon atom in (3-Cyclopentylpyridin-4-yl)boronic acid.
The carbons of the pyridine ring will resonate at lower field (δ 120-160 ppm) compared to the aliphatic carbons of the cyclopentyl group (δ 25-50 ppm). The carbon atom directly bonded to the boron atom (the ipso-carbon) can sometimes be difficult to observe or may appear as a broad signal due to quadrupolar relaxation of the attached boron nucleus. rsc.org Decoupling techniques are used to simplify the spectrum, showing each unique carbon as a single peak.
Table 2: Predicted ¹³C NMR Chemical Shifts for (3-Cyclopentylpyridin-4-yl)boronic acid Predicted data based on analogous structures.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Pyridine C (C2, C6) | 145 - 155 |
| Pyridine C (C3, C5) | 120 - 140 |
| Pyridine C (C4, ipso-carbon) | 130 - 145 (potentially broad) |
| Cyclopentyl CH | 35 - 45 |
| Cyclopentyl CH₂ | 25 - 35 |
Boron-11 (¹¹B) NMR is a specialized technique that is highly informative for boron-containing compounds like boronic acids. oregonstate.edureddit.com The chemical shift of the ¹¹B nucleus is sensitive to the geometry and coordination environment of the boron atom.
For (3-Cyclopentylpyridin-4-yl)boronic acid in its free, trigonal planar (sp² hybridized) state, a single broad resonance is expected in the range of δ 27-33 ppm. rsc.orgnih.gov This chemical shift is characteristic of arylboronic acids. nih.gov The technique is particularly useful for studying equilibria in solution. nih.gov Upon interaction with diols or at pH values above its pKa, the boronic acid can convert to a tetrahedral boronate ester (sp³ hybridized). This change in coordination and hybridization results in a significant upfield shift in the ¹¹B NMR spectrum to approximately δ 5-9 ppm, providing a convenient method to monitor binding events or ionization state. rsc.orgmdpi.com
Table 3: Typical ¹¹B NMR Chemical Shifts for Boronic Acid Species
| Boron Species | Hybridization | Typical Chemical Shift (δ, ppm) |
| Free Boronic Acid | sp² (Trigonal) | 27 - 33 |
| Boronate Ester/Anion | sp³ (Tetrahedral) | 5 - 9 |
Two-dimensional (2D) NMR experiments are crucial for confirming the complete and unambiguous assignment of ¹H and ¹³C signals, especially for complex structures.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the connectivity within the cyclopentyl ring and confirm the relative positions of protons on the pyridine ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. This allows for the definitive assignment of each carbon atom based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is invaluable for establishing the connectivity between different parts of the molecule, such as confirming the attachment point of the cyclopentyl group to the pyridine ring and the boronic acid group to its respective carbon.
¹H-¹¹B HMBC: This specialized experiment can be used to observe correlations between protons and the boron atom, providing direct evidence of boron connectivity within the molecule. nih.gov
Mass Spectrometry (MS) for Purity and Molecular Weight Confirmation
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is used to confirm the molecular weight of the synthesized compound and assess its purity. Boronic acids can be challenging to analyze by MS as they have a tendency to dehydrate and form cyclic trimers known as boroxines, which may appear as a prominent ion in the spectrum.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the determination of the exact elemental formula of the compound, distinguishing it from other compounds that may have the same nominal mass. For (3-Cyclopentylpyridin-4-yl)boronic acid, HRMS would be used to confirm the expected elemental composition (C₁₀H₁₄BNO₂). The experimentally measured mass of the protonated molecule, [M+H]⁺, would be compared to the calculated theoretical mass to verify the identity of the compound with high confidence.
Table 4: Predicted High-Resolution Mass Spectrometry Data for (3-Cyclopentylpyridin-4-yl)boronic acid
| Parameter | Value |
| Molecular Formula | C₁₀H₁₄BNO₂ |
| Molecular Weight (Nominal) | 191 |
| Calculated Exact Mass [M+H]⁺ | 192.1190 |
Ionization Techniques for Boronic Acids
Mass spectrometry (MS) is a cornerstone for determining the molecular weight and elemental composition of boronic acids. However, the analysis of these compounds is often complicated by their tendency to undergo dehydration, leading to the formation of cyclic anhydrides known as boroxines, or to form solvent adducts and dimers. rsc.orgrsc.org Various ionization techniques have been employed to overcome these challenges and obtain clear molecular ion information.
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar compounds like boronic acids. nih.gov It typically generates protonated molecules [M+H]⁺ or other adducts. Optimized conditions, such as those developed for ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS), can minimize the formation of boroxines and other complicating ions, enabling high-throughput analysis. rsc.orgrsc.org A systematic analysis of arylboronic acids under ESI conditions is critical to understanding their gas-phase chemistry and ensuring accurate interpretation of mass spectra. nih.gov
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI-MS has proven effective for analyzing boronic acids, particularly larger molecules like peptide boronic acids. acs.orgnih.gov A key strategy involves derivatization with 1,2-diols to form more stable cyclic boronate esters. acs.orgnih.govnih.gov An innovative approach utilizes 2,5-dihydroxybenzoic acid (DHB) as both the matrix and an in-situ derivatizing agent, simplifying the analytical process by removing the need for a separate pretreatment step. acs.orgnih.gov Reactive matrices have also been designed with molecular recognition capabilities, for instance, a boronic analogue of α-cyano-4-hydroxycinnamic acid (CHCA) that selectively recognizes vic-diols and other functional groups. rsc.orgresearchgate.net
Other Ionization Methods: Historically, gas-phase ionization techniques such as electron ionization (EI) required derivatization to handle the high polarity and thermal instability of boronic acids. nih.govresearchgate.net Methods like nano-liquid chromatography coupled with a direct-electron ionization interface have been developed to analyze a broad range of boronic acids without derivatization, offering a robust and reproducible approach. nih.gov Other techniques that have been applied include chemical ionization (CI) and liquid secondary ionization (LSI), often after converting the boronic acids to cyclic boronate esters to avoid complications from thermal processes. nih.govacs.org
| Ionization Technique | Common Ion Species | Key Considerations |
| Electrospray Ionization (ESI) | [M+H]⁺, [M+Na]⁺ | Prone to forming boroxines, dimers, and solvent adducts; optimization is key. rsc.orgnih.gov |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | [M+H]⁺, [M+Na]⁺, Adducts with matrix/diols | Derivatization with diols or use of reactive matrices (e.g., DHB) improves signal quality. acs.orgnih.govrsc.org |
| Electron Ionization (EI) | Fragment ions | Typically requires derivatization to increase volatility and prevent degradation. nih.govresearchgate.net |
| Chemical Ionization (CI) | [M+H]⁺ | Softer than EI; derivatization is still often employed. acs.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For (3-Cyclopentylpyridin-4-yl)boronic acid, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural components.
The key functional groups and their expected IR absorption ranges are:
O–H Stretching: The hydroxyl groups of the boronic acid moiety give rise to a very strong and broad absorption band, typically in the region of 3200-3500 cm⁻¹. vscht.cz This broadness is due to intermolecular hydrogen bonding.
C–H Stretching: The spectrum will show absorptions for both aromatic (pyridin-4-yl) and aliphatic (cyclopentyl) C-H bonds. Aromatic C–H stretches typically appear at wavenumbers just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). vscht.czlumenlearning.com Aliphatic C–H stretches from the cyclopentyl group will be observed just below 3000 cm⁻¹ (e.g., 2850-3000 cm⁻¹). libretexts.orgpressbooks.pubopenstax.org
B–O Stretching: The boron-oxygen single bond stretch is a key indicator of the boronic acid group and typically results in a strong absorption band in the 1310-1380 cm⁻¹ region. nih.gov
Aromatic Ring Vibrations: The pyridine ring will produce characteristic C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ range. lumenlearning.comlibretexts.org
B–C Stretching: The boron-carbon bond (B-aryl) also has a characteristic stretching vibration, which can be found in the fingerprint region. researchgate.net
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |
| Boronic Acid (O–H) | Stretching | 3200–3500 | Strong, Broad |
| Pyridine Ring (C–H) | Stretching | 3000–3100 | Medium to Weak |
| Cyclopentyl (C–H) | Stretching | 2850–3000 | Strong |
| Pyridine Ring (C=C, C=N) | Stretching | 1400–1600 | Medium to Strong |
| Boronic Acid (B–O) | Stretching | 1310–1380 | Strong |
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. rigaku.comcarleton.edu This technique provides detailed information on bond lengths, bond angles, molecular conformation, and intermolecular interactions, such as hydrogen bonding. carleton.edumdpi.com
For boronic acids, SCXRD is particularly insightful. The crystal structure of phenylboronic acid, for example, reveals that molecules pair up through two O–H···O hydrogen bonds to form dimeric structures. wiley-vch.de This hydrogen-bonding pattern is a common feature in the solid-state structures of many arylboronic acids. wiley-vch.de The analysis of (3-Cyclopentylpyridin-4-yl)boronic acid would likely show similar dimeric motifs.
Furthermore, SCXRD would confirm the planarity of the pyridine ring and the specific conformation of the cyclopentyl group relative to the ring. It would also precisely measure the geometry of the boronic acid group, including the C-B and B-O bond lengths and the O-B-O bond angle. wiley-vch.dejmcs.org.mx This structural information is crucial for understanding the molecule's reactivity and its interactions with other molecules, such as in the active sites of enzymes. nih.gov
| Structural Parameter | Information Provided by SCXRD |
| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit. carleton.edu |
| Atomic Coordinates | Precise 3D position of every atom in the molecule. mdpi.com |
| Bond Lengths & Angles | Exact measurements of covalent bonds and angles, confirming connectivity. carleton.edu |
| Molecular Conformation | The spatial arrangement of atoms (e.g., twist of the cyclopentyl group). |
| Intermolecular Interactions | Identification and geometry of hydrogen bonds, π–π stacking, etc. mdpi.com |
| Absolute Configuration | Unambiguous determination of stereochemistry for chiral molecules. rigaku.com |
UV-Vis Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The resulting spectrum provides information about the electronic structure of the molecule, particularly the nature of its conjugated π-systems.
For (3-Cyclopentylpyridin-4-yl)boronic acid, the UV-Vis spectrum is dominated by electronic transitions within the aromatic pyridine ring. The primary transitions expected are:
π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com Conjugated systems, like the pyridine ring, exhibit these transitions, which typically result in strong absorption bands. youtube.com For similar aromatic boronic acids, these transitions are often observed in the 200–300 nm range. nih.govnih.gov
n → π* transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen atom of the pyridine ring, to a π* antibonding orbital. youtube.com These transitions are generally of lower intensity than π → π* transitions and occur at longer wavelengths. youtube.comlibretexts.org
The solvent can influence the position and intensity of these absorption bands. A study of 3-fluorophenylboronic acid, for example, recorded its UV-Vis absorption spectra in both ethanol (B145695) and water. nih.gov The specific λmax (wavelength of maximum absorbance) values for (3-Cyclopentylpyridin-4-yl)boronic acid would be characteristic of its specific electronic structure. Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can complement experimental data by predicting electronic transitions and absorption wavelengths. scirp.org
| Electronic Transition | Orbitals Involved | Expected Wavelength Region | Relative Intensity |
| π → π | π (bonding) → π (antibonding) | Shorter wavelength (e.g., 200-300 nm) nih.govnih.gov | High |
| n → π | n (non-bonding) → π (antibonding) | Longer wavelength youtube.com | Low |
Theoretical and Computational Studies on 3 Cyclopentylpyridin 4 Yl Boronic Acid
Electronic Structure Analysis and Bonding Characteristics
The electronic structure of (3-Cyclopentylpyridin-4-yl)boronic acid is fundamentally governed by the sp2-hybridized boron atom, which features a trigonal planar geometry and possesses a vacant p-orbital perpendicular to the molecular plane. wiley-vch.de This electron deficiency confers Lewis acidic character to the molecule, making the boron atom susceptible to nucleophilic attack. nih.govresearchgate.net The boron atom is covalently bonded to a carbon atom of the pyridine (B92270) ring and two hydroxyl groups. wiley-vch.de
The pyridine ring, an electron-withdrawing system, influences the electronic properties of the boronic acid moiety. The nitrogen atom in the ring, particularly its position relative to the boronic acid group, modulates the Lewis acidity. Density Functional Theory (DFT) calculations on related molecules like 3- and 4-pyridineboronic acid have been used to analyze their structural and spectroscopic properties. nih.govresearchgate.net For (3-Cyclopentylpyridin-4-yl)boronic acid, the cyclopentyl group, being an alkyl substituent, is expected to have a mild electron-donating effect through induction.
Computational studies on analogous pyridineboronic acids provide expected values for key geometric parameters. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal that the LUMO is likely centered on the vacant p-orbital of the boron atom, highlighting its role as an electrophilic center in chemical reactions. nih.gov
| Parameter | Predicted Value | Description |
|---|---|---|
| C-B Bond Length | ~1.57 Å | The distance between the pyridine ring carbon and the boron atom. |
| B-O Bond Length | ~1.37 Å | The average distance between the boron atom and the oxygen atoms of the hydroxyl groups. |
| O-B-O Bond Angle | ~118° | The angle formed by the two oxygen atoms and the central boron atom. |
| C-B-O Bond Angle | ~121° | The average angle between the pyridine carbon, boron, and an oxygen atom. |
Conformation Analysis of the Cyclopentyl and Pyridine Moieties
Cyclopentyl Ring Conformation: The five-membered cyclopentyl ring is not planar and typically adopts non-planar conformations, such as the "envelope" or "twist" forms, to relieve ring strain. The energy barrier between these conformers is generally low, allowing for rapid interconversion at room temperature. The specific preferred conformation would be influenced by steric interactions with the adjacent pyridine ring.
Pyridine-Boronic Acid Orientation: The rotation around the C-B bond is a critical factor. In many arylboronic acids, there is a delicate balance between steric hindrance and electronic conjugation that determines the dihedral angle between the plane of the aromatic ring and the CBO2 plane of the boronic acid. wiley-vch.de While extended conjugation would favor a coplanar arrangement, steric clashes between the ortho-hydrogens (or in this case, the cyclopentyl group) and the hydroxyl groups of the boronic acid can force a twisted conformation. Computational energy profiling by rotating this bond would identify the most stable, low-energy conformations.
| Conformer | Pyridine-Boronic Acid Dihedral Angle (C-C-B-O) | Cyclopentyl Ring Conformation | Relative Energy |
|---|---|---|---|
| A | ~20-30° | Envelope | Global Minimum (Predicted) |
| B | ~20-30° | Twist | Slightly Higher |
| C | ~90° | Envelope | Higher (Transition State) |
Prediction of Reactivity and Selectivity in Catalytic Processes
Boronic acids are widely recognized for their role as catalysts in a variety of organic transformations. researchgate.netrsc.org Their catalytic activity stems from their ability to act as Lewis acids, activating functional groups like carboxylic acids and alcohols. researchgate.net Computational chemistry can predict the reactivity and selectivity of (3-Cyclopentylpyridin-4-yl)boronic acid in such processes.
The Lewis acidity of the boron center is a key determinant of its catalytic efficacy. This property is influenced by the electronic effects of the substituents on the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen enhances the acidity compared to a simple phenylboronic acid, while the electron-donating cyclopentyl group may slightly attenuate this effect. Kinetic studies on related systems have shown that both the neutral boronic acid (RB(OH)2) and its anionic boronate form (RB(OH)3-) can be reactive species, depending on the reaction conditions and pH. researchgate.net
DFT calculations can be employed to model the transition states of catalytic cycles. By comparing the activation energies for different possible reaction pathways, one can predict the selectivity (e.g., regioselectivity or stereoselectivity) of a reaction catalyzed by this specific boronic acid. For example, in an amidation reaction, modeling the formation of the acylboronate intermediate would provide insight into the rate-determining step and how the cyclopentyl group might sterically influence the approach of the amine nucleophile. rsc.org
Intermolecular Interactions and Solid-State Phenomena
In the solid state, boronic acids participate in a rich network of non-covalent interactions, primarily driven by strong hydrogen bonding between the hydroxyl groups. The most common structural motif observed in the crystal structures of arylboronic acids is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds. wiley-vch.de
Under dehydrating conditions, boronic acids can undergo condensation to form six-membered cyclotrimeric anhydrides known as boroxines. mdpi.com The stability and formation of the boroxine (B1236090) of (3-Cyclopentylpyridin-4-yl)boronic acid could be assessed computationally by comparing the free energy of the trimer and three water molecules with that of three monomeric boronic acid molecules.
| Interaction Type | Participating Groups | Typical Energy (kcal/mol) | Structural Implication |
|---|---|---|---|
| Hydrogen Bonding (Strong) | -B(OH)···(HO)B- | 5 - 8 | Formation of primary dimers. wiley-vch.de |
| Hydrogen Bonding (Moderate) | -B(OH)···N(pyridine) | 3 - 5 | Formation of chains or sheets. |
| π-π Stacking | Pyridine···Pyridine | 1 - 3 | Contributes to crystal packing. |
| Van der Waals | Cyclopentyl···Cyclopentyl | 1 - 2 | Influences packing efficiency and density. |
Machine Learning and Data Science Approaches in Boronic Acid Chemistry
The integration of machine learning (ML) and data science is revolutionizing chemical research, including the study of boronic acids. arxiv.orgarxiv.org These approaches leverage large datasets from experiments and computations to build predictive models for molecular properties and reactivity, often surpassing the speed of traditional computational methods. arxiv.org
For boronic acid chemistry, ML models are being developed to predict key parameters like Lewis acidity. arxiv.orgthemoonlight.io Instead of relying solely on computationally expensive DFT calculations, these models can use easily calculable molecular descriptors (e.g., structural fingerprints, electronic parameters) to make rapid and accurate predictions. themoonlight.io For instance, a model trained on a diverse library of boronic acids could predict the Fluoride Ion Affinity (FIA)—a proxy for Lewis acidity—of (3-Cyclopentylpyridin-4-yl)boronic acid simply from its structure. arxiv.orgethicseido.com
Explainable AI (XAI) techniques are also being applied to understand the structure-property relationships that the ML models learn. arxiv.orgaimodels.fyi This can provide chemists with actionable insights, highlighting which molecular features are most influential in determining a property like catalytic activity. arxiv.orgarxiv.org While a specific model for (3-Cyclopentylpyridin-4-yl)boronic acid may not exist, its properties can be predicted by inputting its features into general, pre-trained models for boronic acid chemistry, thus accelerating the discovery and design of new molecules with desired functions. ethicseido.com
Future Perspectives and Research Directions for 3 Cyclopentylpyridin 4 Yl Boronic Acid Chemistry
Exploration of Novel Reaction Pathways
While the Suzuki-Miyaura cross-coupling reaction remains a cornerstone of pyridylboronic acid chemistry, future research will undoubtedly venture into uncharted territories of reactivity. audreyli.com The exploration of novel reaction pathways is critical for expanding the synthetic utility of (3-Cyclopentylpyridin-4-yl)boronic acid beyond traditional carbon-carbon bond formation.
One promising area is the development of C-H activation and borylation reactions. umich.eduarkat-usa.org Direct C-H functionalization of the pyridine (B92270) ring or the cyclopentyl group could provide more atom-economical and efficient routes to substituted derivatives, bypassing the need for pre-functionalized starting materials. Furthermore, novel cycloaddition strategies, such as [4+2] cycloadditions, are being investigated for the synthesis of diverse pyridinylboronic acids from simple precursors. umich.eduarkat-usa.org
Researchers are also likely to investigate the participation of (3-Cyclopentylpyridin-4-yl)boronic acid in photoredox catalysis and electrochemical reactions. These methodologies offer mild and selective ways to forge new bonds and could unlock unprecedented transformations. The development of cascade reactions, where multiple bond-forming events occur in a single pot, will also be a key focus, enabling the rapid construction of complex molecules from simple starting materials. nih.gov
| Reaction Type | Potential Application for (3-Cyclopentylpyridin-4-yl)boronic acid |
| C-H Activation/Borylation | Direct functionalization of the pyridine or cyclopentyl moiety. |
| [4+2] Cycloaddition | Novel synthetic routes to substituted pyridinylboronic acids. |
| Photoredox Catalysis | Mild and selective bond formation. |
| Electrochemical Synthesis | Alternative energy-driven transformations. |
| Cascade Reactions | Rapid construction of complex molecular architectures. |
Design of Advanced Catalysts Utilizing (3-Cyclopentylpyridin-4-yl)boronic acid Derivatives
The development of highly efficient and selective catalysts is paramount to advancing the chemistry of (3-Cyclopentylpyridin-4-yl)boronic acid. Future research will focus on the design of sophisticated catalyst systems that can overcome current limitations and enable challenging transformations.
Rhodium-catalyzed asymmetric synthesis is a particularly exciting frontier. researchgate.netacs.org The development of chiral ligands that can induce high enantioselectivity in reactions involving pyridylboronic acids will be crucial for the synthesis of chiral molecules with potential pharmaceutical applications. researchgate.netacs.org Palladium-based catalysts will also continue to evolve, with a focus on developing more active and robust systems for cross-coupling reactions, even with challenging substrates. acs.org
Furthermore, the unique electronic properties of the pyridine nitrogen in (3-Cyclopentylpyridin-4-yl)boronic acid and its derivatives could be exploited in catalyst design. These compounds could serve as ligands for transition metals, leading to novel catalysts with unique reactivity and selectivity. The exploration of bifunctional catalysts, which possess both a metal center and a functional group capable of substrate activation, is another promising avenue. acs.org
Integration into Flow Chemistry and Automation
The translation of synthetic methodologies from the laboratory to industrial-scale production necessitates the adoption of more efficient and scalable technologies. Flow chemistry, characterized by the continuous processing of reagents in a reactor, offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and higher throughput. organic-chemistry.orgokayama-u.ac.jpsci-hub.se
The synthesis of boronic acids, including pyridylboronic acids, has been successfully demonstrated in flow reactors. organic-chemistry.orgokayama-u.ac.jp Future research will focus on optimizing these processes for the synthesis of (3-Cyclopentylpyridin-4-yl)boronic acid and its derivatives, potentially enabling on-demand production and rapid library synthesis.
The integration of flow chemistry with automated synthesis platforms represents a paradigm shift in chemical research. chemrxiv.org Automated systems can perform reactions, purifications, and analyses with minimal human intervention, accelerating the discovery and optimization of new chemical entities. The development of automated iterative cross-coupling cycles using stable boronate building blocks is a significant step in this direction. chemrxiv.org
| Technology | Advantages for (3-Cyclopentylpyridin-4-yl)boronic acid Chemistry |
| Flow Chemistry | Enhanced safety, improved reaction control, scalability. organic-chemistry.orgokayama-u.ac.jp |
| Automated Synthesis | High-throughput screening, rapid optimization, library generation. chemrxiv.org |
Sustainable and Green Chemical Synthesis of Related Compounds
The principles of green chemistry are increasingly guiding the development of new synthetic methods. Future research on (3-Cyclopentylpyridin-4-yl)boronic acid and related compounds will prioritize the use of environmentally benign reagents, solvents, and reaction conditions. ijarsct.co.inrasayanjournal.co.in
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption. nih.govresearchgate.net The application of microwave irradiation to the synthesis of pyridines and their derivatives is a well-established and promising approach. nih.govresearchgate.net
Other green strategies include the use of aqueous reaction media, the development of catalyst-free reactions, and the application of mechanochemistry (ball milling). rasayanjournal.co.inrsc.org The design of one-pot, multicomponent reactions, which combine several synthetic steps into a single operation, is another key aspect of green chemistry that will be applied to the synthesis of complex molecules derived from (3-Cyclopentylpyridin-4-yl)boronic acid. nih.gov
Expanding the Synthetic Utility in Complex Molecule Construction
(3-Cyclopentylpyridin-4-yl)boronic acid is a valuable building block for the synthesis of complex molecules with diverse applications. Its utility in the construction of highly substituted pyridines and bipyridines, which are prevalent motifs in pharmaceuticals and functional materials, is well-recognized. audreyli.comacs.org
Future research will focus on applying this building block to the total synthesis of natural products and the development of novel drug candidates. The ability of boronic acids to participate in a wide range of C-C and C-heteroatom bond-forming reactions makes them incredibly versatile synthetic intermediates. nih.govmdpi.com The development of new and efficient methods for incorporating the (3-Cyclopentylpyridin-4-yl)pyridine moiety into larger, more complex scaffolds will be a key area of investigation. This includes its use in the synthesis of kinase inhibitors, androgen receptor modulators, and other biologically active compounds. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
